1-({1-[(3-chlorophenyl)methanesulfonyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole
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Overview
Description
1-({1-[(3-chlorophenyl)methanesulfonyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole is a complex organic compound that features a combination of azetidine, triazole, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-[(3-chlorophenyl)methanesulfonyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methanesulfonyl Group: This step involves the reaction of the azetidine derivative with methanesulfonyl chloride under basic conditions.
Attachment of the 3-chlorophenyl Group: This can be achieved through nucleophilic substitution reactions.
Formation of the 1H-1,2,3-triazole Ring: The triazole ring is typically formed via a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-({1-[(3-chlorophenyl)methanesulfonyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace substituents on the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-({1-[(3-chlorophenyl)methanesulfonyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-({1-[(3-chlorophenyl)methanesulfonyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The sulfonyl group can enhance the compound’s ability to form hydrogen bonds, while the triazole ring can participate in π-π stacking interactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-({1-[(3-chlorophenyl)methanesulfonyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole: Similar structure but with a different triazole isomer.
3-[(3-chlorophenyl)methanesulfonyl]-5-methyl-1,2-thiazole-4-carbonitrile: Contains a thiazole ring instead of an azetidine ring.
Uniqueness
1-({1-[(3-chlorophenyl)methanesulfonyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both azetidine and triazole rings, along with the sulfonyl group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-[[1-[(3-chlorophenyl)methylsulfonyl]azetidin-3-yl]methyl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O2S/c14-13-3-1-2-11(6-13)10-21(19,20)18-8-12(9-18)7-17-5-4-15-16-17/h1-6,12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZOUPDQXSZFEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)Cl)CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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